3-fluoro-N-propargylaniline CAS number search
3-fluoro-N-propargylaniline CAS number search
An In-depth Technical Guide to 3-fluoro-N-propargylaniline: Synthesis, Properties, and Potential Applications in Drug Discovery
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The molecule 3-fluoro-N-propargylaniline, a compound at the intersection of two privileged pharmacophores—a fluorinated aniline and a propargylamine—represents a compelling scaffold for innovation in drug design. This guide provides a comprehensive technical overview of 3-fluoro-N-propargylaniline, from its fundamental chemical identity and a proposed synthetic route to its potential applications in the discovery of next-generation pharmaceuticals. While a dedicated CAS number for this specific molecule is not readily found in major chemical databases as of the time of this writing, its constituent parts are well-characterized, allowing for a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this promising chemical entity.
Compound Identification and Physicochemical Profile
Chemical Identity:
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Systematic Name: 3-fluoro-N-(prop-2-yn-1-yl)aniline
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Synonyms: 3-fluoro-N-propargylaniline
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Molecular Formula: C₉H₈FN
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Molecular Weight: 149.17 g/mol
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Structure:
Caption: 2D structure of 3-fluoro-N-propargylaniline.
CAS Number Status:
A definitive CAS (Chemical Abstracts Service) number for 3-fluoro-N-propargylaniline could not be located in publicly accessible databases at the time of publication. This suggests that the compound may be a novel chemical entity or one that has not been widely synthesized or characterized. For reference, the CAS number for the parent amine, 3-fluoroaniline, is 372-19-0.[1][2]
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of 3-fluoro-N-propargylaniline. These values are estimated based on the properties of structurally related compounds such as 3-fluoroaniline and other N-alkenated anilines.
| Property | Predicted Value | Rationale/Reference |
| Appearance | Colorless to pale yellow liquid | Based on the physical state of similar aniline derivatives.[2] |
| Boiling Point | >200 °C | Expected to be higher than 3-fluoroaniline (186 °C) due to increased molecular weight.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | Typical for aromatic amines. |
| pKa (of the conjugate acid) | ~3.0-3.5 | The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the aniline nitrogen, similar to 3-fluoroaniline (pKa of conjugate acid is ~3.5).[2] |
Proposed Synthesis of 3-fluoro-N-propargylaniline
The synthesis of 3-fluoro-N-propargylaniline can be readily achieved through the N-alkylation of 3-fluoroaniline with a propargyl halide. This is a standard and well-documented method for the preparation of N-propargylamines.[3]
Reaction Scheme:
Caption: Proposed synthetic workflow for 3-fluoro-N-propargylaniline.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in acetonitrile (10 mL/mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq) as a base.
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Addition of Alkylating Agent: Slowly add propargyl bromide (1.2 eq) to the reaction mixture at room temperature.
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Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude product in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-fluoro-N-propargylaniline.
Significance in Drug Discovery and Medicinal Chemistry
The combination of a fluoroaniline and a propargylamine moiety in a single molecule offers several potential advantages in drug design.
The Role of Fluorine:
The introduction of fluorine into drug candidates is a widely used strategy to enhance various properties.[4][5] Judicious placement of fluorine can:
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Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[6]
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Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can affect drug-receptor interactions and cell permeability.[4]
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Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[6]
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Improve Bioavailability: By influencing lipophilicity and metabolic stability, fluorine can improve the overall pharmacokinetic profile of a drug candidate.[5]
The Role of the Propargylamine Moiety:
The propargylamine group is a key functional group in a number of approved drugs and clinical candidates.[7] It is particularly known for its role as:
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An Irreversible Inhibitor: The terminal alkyne can act as a mechanism-based inactivator of certain enzymes, particularly monoamine oxidases (MAOs). This has been exploited in drugs for neurodegenerative diseases.[3]
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A Versatile Synthetic Handle: The alkyne functionality can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of more complex molecules and bioconjugates.
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A Scaffold for Diverse Biological Activities: Propargylamine derivatives have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[7]
Potential Therapeutic Applications:
Given the properties of its constituent parts, 3-fluoro-N-propargylaniline could serve as a valuable building block or lead compound in several therapeutic areas:
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Oncology: Many kinase inhibitors used in cancer therapy are based on aniline scaffolds. The fluorine atom could enhance binding to the ATP-binding pocket of kinases, while the propargylamine could be used to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[8]
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Neurodegenerative Diseases: The propargylamine moiety is a well-known pharmacophore for the inhibition of MAO-B, an enzyme implicated in Parkinson's disease. The fluorine substitution could modulate the selectivity and pharmacokinetic properties of such an inhibitor.
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Infectious Diseases: Fluoroquinolone antibiotics are a major class of antibacterial agents. While the synthesis of these compounds is more complex, a fluoroaniline core is a common starting material.[9][10]
Caption: Potential covalent inhibition of a kinase by a 3-fluoro-N-propargylaniline derivative.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-fluoro-N-propargylaniline is not available, the safety precautions should be based on the known hazards of its structural analogues, such as 3-fluoroaniline.
Hazard Identification:
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Toxicity: 3-Fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled.[11] It is expected that 3-fluoro-N-propargylaniline would have a similar toxicity profile.
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Irritation: It is likely to cause skin and serious eye irritation.[1][12] May cause respiratory irritation.[1][11]
Recommended Safety Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]
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Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.
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Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
3-fluoro-N-propargylaniline is a molecule with significant untapped potential in the field of drug discovery. The strategic combination of a fluorinated aniline ring and a reactive propargylamine side chain creates a versatile scaffold that could be exploited for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. While further research is needed to fully characterize this compound and its biological activities, the foundational principles of medicinal chemistry suggest that it is a promising starting point for the design of next-generation drugs. This guide provides the necessary technical information for researchers to embark on the synthesis and exploration of this intriguing molecule.
References
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
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ResearchGate. Solvent-free synthesis of propargylamines: an overview. [Link]
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Capot Chemical. material safety data sheet - 3-Fluoro-4-methylaniline. [Link]
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PubMed. Propargylamine: an important moiety in drug discovery. [Link]
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PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
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PMC. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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ResearchGate. Application of Fluorine in Drug Design | Request PDF. [Link]
- Google Patents. US3900519A - Process for preparing para-fluoroanilines.
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